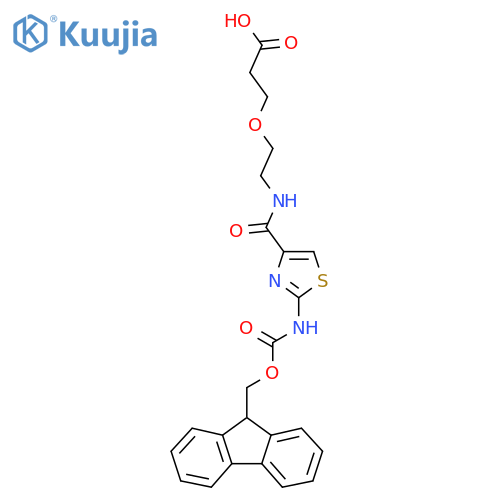Cas no 2172505-58-5 (3-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylformamido}ethoxy)propanoic acid)

2172505-58-5 structure
商品名:3-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylformamido}ethoxy)propanoic acid
3-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylformamido}ethoxy)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylformamido}ethoxy)propanoic acid
- 3-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]formamido}ethoxy)propanoic acid
- 2172505-58-5
- EN300-1480017
-
- インチ: 1S/C24H23N3O6S/c28-21(29)9-11-32-12-10-25-22(30)20-14-34-23(26-20)27-24(31)33-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,25,30)(H,28,29)(H,26,27,31)
- InChIKey: UOEAVNZDISSCGG-UHFFFAOYSA-N
- ほほえんだ: S1C=C(C(NCCOCCC(=O)O)=O)N=C1NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 481.13075664g/mol
- どういたいしつりょう: 481.13075664g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 8
- 重原子数: 34
- 回転可能化学結合数: 11
- 複雑さ: 703
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 155Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
3-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylformamido}ethoxy)propanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1480017-1000mg |
3-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]formamido}ethoxy)propanoic acid |
2172505-58-5 | 1000mg |
$3368.0 | 2023-09-28 | ||
| Enamine | EN300-1480017-2500mg |
3-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]formamido}ethoxy)propanoic acid |
2172505-58-5 | 2500mg |
$6602.0 | 2023-09-28 | ||
| Enamine | EN300-1480017-5000mg |
3-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]formamido}ethoxy)propanoic acid |
2172505-58-5 | 5000mg |
$9769.0 | 2023-09-28 | ||
| Enamine | EN300-1480017-1.0g |
3-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]formamido}ethoxy)propanoic acid |
2172505-58-5 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1480017-100mg |
3-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]formamido}ethoxy)propanoic acid |
2172505-58-5 | 100mg |
$2963.0 | 2023-09-28 | ||
| Enamine | EN300-1480017-10000mg |
3-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]formamido}ethoxy)propanoic acid |
2172505-58-5 | 10000mg |
$14487.0 | 2023-09-28 | ||
| Enamine | EN300-1480017-50mg |
3-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]formamido}ethoxy)propanoic acid |
2172505-58-5 | 50mg |
$2829.0 | 2023-09-28 | ||
| Enamine | EN300-1480017-250mg |
3-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]formamido}ethoxy)propanoic acid |
2172505-58-5 | 250mg |
$3099.0 | 2023-09-28 | ||
| Enamine | EN300-1480017-500mg |
3-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]formamido}ethoxy)propanoic acid |
2172505-58-5 | 500mg |
$3233.0 | 2023-09-28 |
3-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylformamido}ethoxy)propanoic acid 関連文献
-
Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
-
Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
-
Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370
-
Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
-
Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499
2172505-58-5 (3-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylformamido}ethoxy)propanoic acid) 関連製品
- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)
- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)
- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)
- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)
- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)
- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)
推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
